molecular formula C13H6Cl6O2S B14353923 3-Methylsulfonyl-2',3',4,4',5,5'-hexachlorobiphenyl CAS No. 92138-00-6

3-Methylsulfonyl-2',3',4,4',5,5'-hexachlorobiphenyl

Cat. No.: B14353923
CAS No.: 92138-00-6
M. Wt: 439.0 g/mol
InChI Key: HFIROXVLVGGBLF-UHFFFAOYSA-N
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Description

3-Methylsulfonyl-2’,3’,4,4’,5,5’-hexachlorobiphenyl is a chemical compound that belongs to the class of polychlorinated biphenyls (PCBs). These compounds are known for their stability and resistance to degradation, which makes them persistent in the environment. This particular compound is characterized by the presence of six chlorine atoms and a methylsulfonyl group attached to the biphenyl structure.

Preparation Methods

The synthesis of 3-Methylsulfonyl-2’,3’,4,4’,5,5’-hexachlorobiphenyl typically involves the chlorination of biphenyl followed by the introduction of the methylsulfonyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product. Industrial production methods may involve large-scale chlorination processes and subsequent functionalization to introduce the methylsulfonyl group .

Chemical Reactions Analysis

3-Methylsulfonyl-2’,3’,4,4’,5,5’-hexachlorobiphenyl can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

3-Methylsulfonyl-2’,3’,4,4’,5,5’-hexachlorobiphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methylsulfonyl-2’,3’,4,4’,5,5’-hexachlorobiphenyl involves its interaction with cellular components. It can bind to specific receptors and enzymes, disrupting normal cellular functions. The molecular targets include the aryl hydrocarbon receptor (AhR) and various cytochrome P450 enzymes. These interactions can lead to oxidative stress, inflammation, and other toxic effects .

Comparison with Similar Compounds

3-Methylsulfonyl-2’,3’,4,4’,5,5’-hexachlorobiphenyl can be compared with other similar compounds such as:

Properties

CAS No.

92138-00-6

Molecular Formula

C13H6Cl6O2S

Molecular Weight

439.0 g/mol

IUPAC Name

1,2,3,4-tetrachloro-5-(3,4-dichloro-5-methylsulfonylphenyl)benzene

InChI

InChI=1S/C13H6Cl6O2S/c1-22(20,21)9-3-5(2-7(14)11(9)17)6-4-8(15)12(18)13(19)10(6)16/h2-4H,1H3

InChI Key

HFIROXVLVGGBLF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C(=CC(=C1)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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